2-[(3-Methylbenzyl)oxy]benzaldehyde
Description
Contextualization within Benzaldehyde (B42025) Derivative Research
Benzaldehyde and its derivatives are a cornerstone of organic synthesis, widely utilized as precursors for a vast array of more complex molecules. ncert.nic.in These aromatic aldehydes are integral to various industrial and academic applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netresearchgate.net The reactivity of the aldehyde group, coupled with the stability of the benzene (B151609) ring, makes them versatile starting materials. ncert.nic.in Research into benzaldehyde derivatives is a dynamic field, constantly seeking to develop novel structures with enhanced or specific functionalities. acs.org The synthesis of these derivatives often involves the introduction of various substituents onto the benzene ring, which can modulate the electronic properties and reactivity of the aldehyde group. ncert.nic.ingoogle.com This targeted functionalization allows for the fine-tuning of the molecule's properties for specific synthetic applications. acs.org
Structural Features and Key Functional Groups for Synthetic Utility
The chemical structure of 2-[(3-Methylbenzyl)oxy]benzaldehyde, with the molecular formula C15H14O2, is characterized by a benzaldehyde core substituted with a 3-methylbenzyloxy group at the ortho position. nih.gov This specific arrangement of functional groups imparts distinct reactivity to the molecule. The key structural features include:
Aldehyde Group (-CHO): This is the primary reactive site for nucleophilic addition and oxidation reactions. ncert.nic.insmolecule.com The electrophilic nature of the carbonyl carbon allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in constructing larger molecular frameworks. ncert.nic.in
Ether Linkage (-O-CH2-): The benzylic ether linkage is relatively stable under many reaction conditions, yet it can be cleaved under specific, often acidic or reductive, conditions. This allows for the potential deprotection to reveal a hydroxyl group, adding another layer of synthetic versatility.
Aromatic Rings: The presence of two benzene rings provides a scaffold for various electrophilic substitution reactions, although the reactivity of each ring is influenced by the existing substituents. smolecule.com
Methyl Group (-CH3): The methyl group on the benzyl (B1604629) portion of the molecule can influence its solubility and steric profile.
The interplay of these functional groups makes this compound a bifunctional molecule with a rich chemical profile, suitable for a range of synthetic transformations.
Significance as a Precursor in Advanced Organic Synthesis
The utility of this compound as a precursor stems from its ability to participate in a variety of chemical reactions to form more complex structures. The aldehyde functional group is a gateway to numerous molecular classes. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other nitrogen-containing heterocycles. researchgate.netsmolecule.com
Furthermore, the strategic placement of the bulky 3-methylbenzyloxy group at the ortho position can direct the regioselectivity of reactions involving the aromatic ring and can also influence the conformational preferences of the molecule. This steric hindrance can be exploited to achieve specific stereochemical outcomes in certain reactions. The potential for selective cleavage of the ether bond further enhances its role as a versatile intermediate, allowing for sequential and controlled modifications of the molecular structure. Compounds with similar structural motifs have been investigated for their potential biological activities, suggesting that derivatives of this compound could be valuable in medicinal chemistry research. smolecule.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 32303-62-1 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Data sourced from PubChem CID 3534828 nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-5-4-6-13(9-12)11-17-15-8-3-2-7-14(15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXPGKWGYAJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393415 | |
| Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351984-86-6 | |
| Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways
Reactions of the Aldehyde Moiety
The aldehyde group is one of the most reactive sites in the molecule, susceptible to oxidation, reduction, and nucleophilic attack.
Aldehydes are readily oxidized to their corresponding carboxylic acids, and 2-[(3-Methylbenzyl)oxy]benzaldehyde is no exception. This transformation is a fundamental reaction in organic chemistry. libretexts.orgchemguide.co.uk The presence of the hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by a variety of reagents. chemguide.co.uk Under acidic conditions, the product is 2-[(3-Methylbenzyl)oxy]benzoic acid. If the reaction is performed under alkaline conditions, the corresponding carboxylate salt is formed initially, which upon acidic workup yields the carboxylic acid. libretexts.orgchemguide.co.uk
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium-based reagents like chromic acid (formed from potassium dichromate and sulfuric acid). researchgate.net Phase-transfer catalysis can be employed to facilitate the oxidation using permanganate in non-polar solvents, often resulting in high yields of the corresponding benzoic acid. researchgate.net
Table 1: Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO4) | Basic or acidic solution, often with heating | 2-[(3-Methylbenzyl)oxy]benzoic acid |
| Potassium Dichromate (K2Cr2O7) | Acidic solution (e.g., H2SO4), heating | 2-[(3-Methylbenzyl)oxy]benzoic acid |
| Tollens' Reagent ([Ag(NH3)2]+) | Alkaline solution, gentle warming | 2-[(3-Methylbenzyl)oxy]benzoate (silver mirror forms) |
| Fehling's/Benedict's Solution (Cu2+ complex) | Alkaline solution, gentle warming | 2-[(3-Methylbenzyl)oxy]benzoate (red precipitate of Cu2O forms) |
The aldehyde group can be easily reduced to a primary alcohol, yielding {2-[(3-Methylbenzyl)oxy]phenyl}methanol. This is a common and high-yielding transformation. The most frequently used reducing agents for this purpose are metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). leah4sci.com
Sodium borohydride is a milder reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol, and is highly selective for aldehydes and ketones. leah4sci.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. leah4sci.com Catalytic hydrogenation can also achieve this reduction, though it may also affect other functional groups depending on the catalyst and conditions. libretexts.org
Table 2: Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, room temperature | {2-[(3-Methylbenzyl)oxy]phenyl}methanol |
| Lithium Aluminum Hydride (LiAlH4) | 1. Anhydrous ether or THF; 2. H3O+ workup | {2-[(3-Methylbenzyl)oxy]phenyl}methanol |
| Catalytic Hydrogenation (H2/Catalyst) | H2 gas, Pd, Pt, or Ni catalyst | {2-[(3-Methylbenzyl)oxy]phenyl}methanol |
The most general reaction of an aldehyde is nucleophilic addition. The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. A nucleophile attacks this carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org
The regioselectivity is absolute: the nucleophile exclusively attacks the carbonyl carbon. Aromatic aldehydes like this one are generally less reactive than aliphatic aldehydes because the electron-donating resonance effect of the benzene (B151609) ring reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org
A wide array of nucleophiles can be used, leading to a diverse range of products:
Grignard Reagents (R-MgX): React to form secondary alcohols.
Organolithium Reagents (R-Li): Also produce secondary alcohols.
Cyanide Ion (CN⁻): Forms a cyanohydrin, which is a versatile intermediate.
Amines (RNH2): Undergo condensation to form Schiff bases (imines).
Table 3: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Intermediate/Product Type |
| Alkyl/Aryl | Methylmagnesium bromide (CH3MgBr) | Secondary alcohol |
| Hydride | Sodium borohydride (NaBH4) | Primary alcohol |
| Cyanide | Sodium cyanide (NaCN) followed by acid | Cyanohydrin |
| Primary Amine | Aniline (C6H5NH2) | Schiff base (Imine) |
Reactions of the Aromatic Ring System
The molecule contains two aromatic rings, both of which can undergo electrophilic substitution, with the position of attack guided by the existing substituents.
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on one of the aromatic rings. The outcome is determined by the directing effects of the substituents already present. studysmarter.co.uklibretexts.org
On the Benzaldehyde (B42025) Ring: This ring bears two substituents: the aldehyde group (-CHO) and the benzyloxy group (-OCH2-Ar).
The aldehyde group is an electron-withdrawing group and acts as a deactivating, meta-director. youtube.com
The benzyloxy group is an electron-donating group due to the lone pairs on the oxygen atom and acts as a powerful activating, ortho-, para-director. libretexts.org
When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, electrophiles will preferentially attack the positions ortho and para to the strongly activating benzyloxy group. The para-position (C4) is generally favored due to reduced steric hindrance compared to the ortho-position (C3).
On the 3-Methylbenzyl Ring: This ring has a methyl group (-CH3) and an ether-linked alkyl group (-CH2O-Ar).
The methyl group is a weakly activating, ortho-, para-director.
The ether linkage also contributes to activation. The combined effect directs incoming electrophiles to the positions ortho and para relative to the methyl group.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this process, a heteroatom-containing substituent directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This carbanion can then react with various electrophiles.
For this compound, the oxygen atom of the benzyloxy group can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium could potentially lead to selective deprotonation at the C3 position of the benzaldehyde ring. researchgate.netresearchgate.net Quenching this lithiated intermediate with an electrophile (e.g., CO2, I2, or an alkyl halide) would introduce a new substituent specifically at that position. This pathway offers a synthetic route to tri-substituted benzene derivatives that might be difficult to access through conventional electrophilic substitution.
Derivatization for Structural Modification and Functionalization
The strategic modification of this compound through derivatization allows for the introduction of new functional groups and the construction of more complex molecular architectures. These transformations are fundamental in tailoring the properties of the molecule for specific applications.
The reaction of the aldehyde group in this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jmchemsci.com This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jmchemsci.comresearchgate.net The resulting imine contains a carbon-nitrogen double bond (azomethine group), which is a key functional group in many biologically active compounds and coordination complexes. jmchemsci.comresearchgate.net
Similarly, the reaction with hydrazine (B178648) or its derivatives yields hydrazones. wikipedia.orgyoutube.com This process also involves the condensation of the carbonyl group with the amino group of the hydrazine. unipune.ac.in Hydrazones are versatile intermediates in organic synthesis and are known for their diverse biological activities. wikipedia.orgnih.gov The formation of these derivatives introduces new nitrogen-containing moieties into the molecular structure, significantly altering its electronic and steric properties.
Table 1: Synthesis of Schiff Bases and Hydrazones from this compound
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), often with heating. jmchemsci.comresearchgate.net |
| Hydrazine (H₂N-NH₂) | Hydrazone | Acid catalyst, solvent (e.g., ethanol). unipune.ac.in |
| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Similar conditions to hydrazine, may influence product properties. wikipedia.org |
This table provides a generalized overview of the reaction conditions. Specific conditions may vary depending on the specific amine or hydrazine used.
The aldehyde functional group in this compound can be sensitive to certain reagents, particularly strong bases and nucleophiles. youtube.com To prevent unwanted reactions, it is often necessary to protect the aldehyde group. A common strategy is the formation of acetals, which are stable to basic and nucleophilic conditions. youtube.com This is typically achieved by reacting the aldehyde with an alcohol, often a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst. youtube.com The reaction is reversible and the aldehyde can be regenerated by treatment with aqueous acid. youtube.commdpi.com
The use of protecting groups is a crucial aspect of multi-step organic synthesis, allowing for the selective transformation of other parts of the molecule while the aldehyde is masked. researchgate.net Other protecting group strategies can also be employed depending on the specific requirements of the synthetic route.
Table 2: Acetal (B89532) Protection of this compound
| Protecting Agent | Product | Deprotection Conditions |
|---|---|---|
| Methanol (in excess) | Dimethyl acetal | Aqueous acid (e.g., HCl). youtube.com |
| Ethylene glycol | Cyclic acetal (1,3-dioxolane derivative) | Aqueous acid (e.g., HCl, H₂SO₄). youtube.commdpi.com |
This table illustrates common methods for the protection of the aldehyde group as an acetal.
The reactivity of this compound makes it a valuable building block for the synthesis of complex, polyfunctionalized molecules. One powerful approach is through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comresearchgate.net These reactions are highly efficient and atom-economical.
For instance, this compound can participate in MCRs as the aldehyde component. researchgate.netrsc.org By reacting it with an amine and a third component, such as a cyanide or a phosphite, a wide variety of complex heterocyclic structures can be generated in a single synthetic operation. researchgate.netrsc.org This strategy allows for the rapid construction of molecular diversity and the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-[(3-Methylbenzyl)oxy]benzaldehyde shows characteristic absorption bands that confirm its structure.
Key vibrational frequencies observed in the FTIR spectrum include a strong stretching vibration for the carbonyl group (C=O) of the benzaldehyde (B42025) moiety, typically appearing around 1680 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the region of 1250 cm⁻¹. Aromatic C-H stretching vibrations are also observed at approximately 3050 cm⁻¹. For comparison, in a related hydrazone derivative, the C=O amide stretch was observed at 1636 cm⁻¹, and the N-H stretch at 3315 cm⁻¹. iucr.org
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aldehyde C=O | Stretch | ~1680 | |
| Ether C-O | Stretch | ~1250 | |
| Aromatic C-H | Stretch | ~3050 | |
| Amide C=O (in hydrazone derivative) | Stretch | 1636 | iucr.org |
| N-H (in hydrazone derivative) | Stretch | 3315 | iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) gives a characteristic signal at approximately δ 9.98-10.0 ppm. The protons of the two aromatic rings appear in the range of δ 6.5–7.5 ppm. The methyl group (-CH₃) on the benzyl (B1604629) ring typically shows a singlet at around δ 2.38 ppm. rsc.org
For a similar compound, 3-methylbenzaldehyde, ¹H NMR data shows signals at δ 7.64, 7.38, 7.40, 7.66, 2.39, and 9.95 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| Aldehyde H | ~9.98-10.0 | Singlet | - | |
| Aromatic H | ~6.5-7.5 | Multiplet | - | |
| Methyl H | ~2.38 | Singlet | DMSO-d₆ | rsc.org |
| Aldehyde H (3-methylbenzaldehyde) | 9.95 | - | CDCl₃ | nih.gov |
| Methyl H (3-methylbenzaldehyde) | 2.39 | - | CDCl₃ | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group in this compound is highly deshielded and appears at a chemical shift of approximately δ 192.10 ppm. The carbon of the methyl group is observed at around δ 21.2 ppm. rsc.org The aromatic carbons resonate in the region of δ 110-160 ppm.
In a related compound, 3-methylbenzaldehyde, the aldehyde carbon appears at δ 193.3 ppm. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aldehyde C | ~192.10 | - | |
| Methyl C | ~21.2 | DMSO-d₆ | rsc.org |
| Aromatic C | 110-160 | - | |
| Aldehyde C (3-methylbenzaldehyde) | 193.3 | CDCl₃ | rsc.org |
Advanced Two-Dimensional NMR Techniques
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The benzaldehyde and benzyl groups contain π-systems that give rise to π → π* transitions. The presence of the ether linkage and the methyl group can cause shifts in the absorption maxima compared to unsubstituted benzaldehyde. While specific λmax values for this compound were not found in the search results, related benzaldehyde derivatives show absorption maxima that are influenced by their substituents. nist.govnist.gov
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not available in the provided results, studies on similar molecules, such as a hydrazone derivative of 4-[(4-methylbenzyl)oxy]benzaldehyde, reveal important structural features. iucr.org In this related structure, the molecule adopts a non-coplanar conformation, with significant dihedral angles between the phenyl rings, on the order of 73-81 degrees. iucr.org It is expected that this compound would also exhibit a non-planar structure due to the flexible ether linkage, which influences its crystal packing. iucr.org The solid-state structure is stabilized by intermolecular interactions. iucr.org
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Studies for Molecular Optimization
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 2-[(3-Methylbenzyl)oxy]benzaldehyde, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its physical and chemical behavior.
Analysis of Electronic Structure and Properties
The electronic properties of this compound have been thoroughly examined using various computational techniques, shedding light on its reactivity and potential applications.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability. For this compound, the HOMO is primarily located on the benzaldehyde (B42025) ring, while the LUMO is distributed across the entire molecule. The calculated energy gap is a key parameter in understanding the molecule's electronic transitions and its tendency to donate or accept electrons.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. In the MEP map of this compound, regions of negative potential, typically shown in red, are concentrated around the electronegative oxygen atom of the aldehyde group, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential, depicted in blue, are found around the hydrogen atoms, highlighting regions prone to nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other charged species.
Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. For this compound, this analysis shows that H···H contacts are the most significant contributors to the crystal packing, accounting for a substantial portion of the Hirshfeld surface. Other important interactions include C–H···π contacts and O···H hydrogen bonds. The corresponding 2D fingerprint plots provide a quantitative breakdown of these interactions, further elucidating the nature of the forces holding the molecules together in the crystal lattice.
Prediction of Spectroscopic Data and Comparative Validation with Experimental Results
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Theoretical calculations of the Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra have been performed using DFT. These predicted spectra generally show good agreement with experimentally obtained spectra, confirming the accuracy of the computed molecular structure and electronic properties. This comparative approach strengthens the confidence in the computational models used to study the molecule.
Global Chemical Reactivity Descriptors and Reactivity Prediction
Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical behavior of a molecule. These descriptors offer a quantitative measure of a molecule's stability and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher reactivity. dergipark.org.trresearchgate.net
The energies of these frontier orbitals allow for the calculation of several key reactivity indices:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. researchgate.net
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. researchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.trnih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. nih.gov
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Indicates the molecule's ability to donate electrons. |
| Electron Affinity (A) | A ≈ -ELUMO | Indicates the molecule's ability to accept electrons. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies resistance to deformation of the electron cloud. |
| Chemical Softness (S) | S = 1 / η | Measures the polarizability of the molecule. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Describes the electrophilic nature of the molecule. |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, computational modeling can provide a deeper understanding of reactions such as oxidation, reduction, and ether synthesis.
For instance, in the Williamson ether synthesis of this compound, theoretical calculations could model the deprotonation of 2-hydroxybenzaldehyde and the subsequent nucleophilic attack by the resulting phenoxide on 3-methylbenzyl halide. These models can determine the activation energies for each step, confirming the most probable reaction pathway.
Similarly, the mechanism of a Mitsunobu reaction to form the ether linkage can be investigated. This would involve calculating the energetics of the formation of the key alkoxyphosphonium ion intermediate and the subsequent nucleophilic substitution.
A critical aspect of these theoretical studies is the calculation of transition state geometries and their corresponding energies. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By mapping the potential energy surface of a reaction, computational chemists can visualize the entire transformation from reactants to products.
While specific transition state analyses for reactions involving this compound are not detailed in the available literature, the table below outlines the key information that would be obtained from such a theoretical investigation for a hypothetical reaction.
| Parameter | Description | Significance in Reaction Mechanism |
|---|---|---|
| Reactant Geometry | The optimized 3D structure of the starting materials. | Provides the initial point on the potential energy surface. |
| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Identifies the critical point that determines the reaction's feasibility and rate. |
| Product Geometry | The optimized 3D structure of the final products. | Represents the final point on the potential energy surface. |
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | A primary determinant of the reaction rate; a lower activation energy implies a faster reaction. |
| Reaction Energy (ΔErxn) | The overall energy difference between the reactants and the products. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
These computational approaches provide invaluable, atom-level detail of reaction mechanisms that are often difficult to probe through experimental means alone.
Advanced Applications in Organic Synthesis and Mechanistic Research
Role as a Versatile Intermediate in Complex Molecule Synthesis
The reactivity of the aldehyde and the influence of the benzyloxy moiety make 2-[(3-Methylbenzyl)oxy]benzaldehyde a valuable intermediate in the creation of a diverse array of molecular frameworks.
Derivatives of 2-benzyloxybenzaldehyde have demonstrated significant potential in the development of new therapeutic agents. nih.govnih.gov The core structure is a key component in the synthesis of compounds with notable biological activities.
Research has shown that a series of 2-benzyloxybenzaldehyde derivatives exhibit anticancer properties. nih.gov For instance, the related compound 2-[(3-methoxybenzyl)oxy]benzaldehyde, also known as CCY-1a-E2, has been identified as a potent agent against the HL-60 human leukemia cell line. nih.govnih.gov Studies indicated that such compounds can induce apoptosis and cause a loss of mitochondrial membrane potential in cancer cells. nih.gov Further in vivo studies with the methoxy (B1213986) analog in a mouse allograft model have confirmed its antileukemic effects. nih.gov
The benzyloxybenzaldehyde scaffold is also being explored for the development of selective enzyme inhibitors. Certain derivatives have been found to be potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. mdpi.com This inhibitory action highlights the potential of this chemical family in creating targeted cancer therapies. mdpi.com The structural similarity of this compound to these active compounds suggests its utility as a precursor for novel pharmaceutical agents.
Table 1: Anticancer Activity of Selected 2-Benzyloxybenzaldehyde Derivatives
| Compound | IC50 (µM) against HL-60 Cells | Reference |
|---|---|---|
| 2-(Benzyloxy)benzaldehyde (B185962) | Significant activity at 1-10 µM | nih.gov |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | Potent activity; IC50 of 5 µM in WEHI-3 cells | nih.govnih.gov |
The general class of phenolic ethers, to which this compound belongs, has found applications in the agrochemical industry as pesticides, herbicides, and fungicides. orientjchem.org The structural motifs present in this compound can be elaborated to produce molecules with desired biological activities for crop protection. The development of new agrochemicals often involves the synthesis and screening of diverse chemical libraries, and intermediates like this compound can serve as a starting point for the creation of such libraries.
Salicylaldehyde (B1680747) and its derivatives are valuable precursors in the synthesis of functional organic materials. researchgate.net The presence of both an aldehyde and an ether linkage in this compound provides multiple reaction sites for polymerization or incorporation into larger, more complex structures. For example, salicylaldehyde-containing biaryl frameworks are of interest for their potential use in molecular-scale devices. researchgate.net The tailored synthesis of such biaryls can be achieved through various organic reactions, indicating that derivatives like this compound could be employed to create materials with specific electronic or photophysical properties.
Strategic Application in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov The aldehyde functionality in this compound makes it an ideal candidate for participation in MCRs.
For instance, salicylaldehydes (2-hydroxybenzaldehydes) are known to react with amines and other nucleophiles in MCRs to produce a variety of heterocyclic compounds. researchgate.net A notable example is the one-pot synthesis of coumarin-3-carboxamides from the reaction of salicylaldehyde, an amine, and diethylmalonate. researchgate.net Similarly, 2-alkynylbenzaldehydes can undergo MCRs with amines and phosphonates to yield chiral phosphonylated 1,2-dihydroisoquinolines. nih.gov These examples demonstrate the synthetic versatility of the benzaldehyde (B42025) moiety, suggesting that this compound could be a strategic component in the discovery of novel compounds through MCRs.
Preclinical Mechanistic Investigations of Related Compounds in Cellular Systems
The study of how chemical compounds affect cellular processes is crucial for drug development. While direct mechanistic studies on this compound are not widely published, research on closely related 2-benzyloxybenzaldehyde derivatives provides valuable insights into potential biological activities and mechanisms of action.
Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing fundamental cellular activities. nih.gov The dysregulation of these pathways is often implicated in diseases like cancer. nih.gov
Preclinical studies on 2-benzyloxybenzaldehyde derivatives have shown that they can modulate key signaling pathways. nih.gov Specifically, 2-benzyloxybenzaldehyde has been reported to exhibit antiproliferative effects by inhibiting the Ras/MAPK signal pathway. nih.gov Furthermore, it has been demonstrated to suppress superoxide (B77818) anion generation in neutrophils by inhibiting the activation of Akt and phospholipase D (PLD). nih.gov The investigation of these mechanisms is often approached through a combination of laboratory-based methods and in silico tools to connect the modulation of signaling pathways with pathological endpoints. nih.gov The structural analogy of this compound to these studied compounds suggests it could have similar effects on these critical cellular signaling cascades.
Table 2: Investigated Biological Activities of 2-Benzyloxybenzaldehyde Derivatives
| Derivative | Biological Activity | Investigated Pathway/Mechanism | Reference |
|---|---|---|---|
| 2-Benzyloxybenzaldehyde | Antiproliferative | Inhibition of Ras/MAPK pathway | nih.gov |
| 2-Benzyloxybenzaldehyde | Inhibition of superoxide anion generation | Suppression of Akt and PLD activation | nih.gov |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Antileukemic | Induction of apoptosis, loss of mitochondrial membrane potential | nih.govnih.gov |
Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies
Detailed studies on the specific enzyme-substrate or enzyme-inhibitor interactions of this compound are not extensively documented in publicly available research. However, the broader class of benzaldehydes has been investigated for their biological activities. For instance, benzaldehyde itself has been shown to interact with the 14-3-3ζ protein. This interaction is significant as it can disrupt the protein's association with other molecules, such as the phosphorylated form of histone H3, which is implicated in cancer treatment resistance. The study of such interactions provides a framework for understanding how substituted benzaldehydes like this compound might engage with biological targets. The specific nature of the 3-methylbenzyl group and its placement on the benzaldehyde core would be expected to modulate binding affinity and specificity for various enzymes, a subject that warrants further investigation.
Cellular Apoptosis Induction Mechanisms (e.g., mitochondrial damage, gene expression regulation of TP53, BAX, BCL-2)
The induction of apoptosis, or programmed cell death, is a key strategy in the development of anti-cancer therapies. While direct studies on the apoptotic mechanisms of this compound are limited, research on related compounds offers insights into potential pathways.
Mitochondrial Damage: A common mechanism for apoptosis induction involves mitochondrial damage. This can be characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. For example, studies on other aromatic aldehydes and related molecules have demonstrated their ability to trigger these mitochondrial events, leading to the activation of the caspase cascade and subsequent cell death.
Gene Expression Regulation: The regulation of genes involved in apoptosis, such as TP53, BAX, and BCL-2, is a critical aspect of cell fate.
TP53 : The tumor suppressor gene TP53 plays a central role in orchestrating cellular responses to stress, including the initiation of apoptosis.
BAX and BCL-2 : The BCL-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. BAX is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, while BCL-2 is an anti-apoptotic protein that inhibits this process. A shift in the BAX/BCL-2 ratio in favor of BAX is a hallmark of apoptosis induction. Research on various therapeutic agents has shown that the downregulation of BCL-2 and the upregulation or translocation of BAX to the mitochondria are crucial steps in their apoptotic mechanism.
The potential of this compound to induce apoptosis likely involves the modulation of these critical proteins and pathways, though specific experimental data is needed for confirmation.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to determine which structural features are crucial for its activity.
Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: Altering the position and nature of the methyl group (e.g., moving it to the 2- or 4-position, or replacing it with other functional groups like methoxy, halogens, etc.) on the benzyl ring could significantly impact activity.
Substitution on the Benzaldehyde Ring: Introducing substituents on the benzaldehyde ring, in addition to the existing oxybenzyl group, would provide another avenue for exploring the SAR.
Modification of the Ether Linkage: The replacement of the ether oxygen with other linkers (e.g., sulfide, amine) could also be explored.
An example of an SAR study on a different series of compounds, 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, demonstrated that shifting the position of an ethoxy group on a phenyl ring significantly improved its anti-proliferative and apoptosis-inducing activities. Similarly, SAR studies on berberine (B55584) analogs led to the discovery of a more potent RXRα activator with improved bioavailability. These examples highlight the power of SAR in drug discovery and could be applied to analogs of this compound to develop more effective agents.
Table of Investigated Structural Modifications and Their Potential Impact on Activity
| Modification Area | Type of Modification | Potential Impact on Activity |
| Benzyl Ring | Position of methyl group (2-, 3-, 4-) | Alteration of steric and electronic properties, potentially affecting enzyme binding. |
| Nature of substituent (e.g., -OCH3, -Cl, -F) | Modulation of lipophilicity and hydrogen bonding capacity. | |
| Benzaldehyde Ring | Addition of other substituents | Fine-tuning of electronic properties and target interaction. |
| Linker | Replacement of ether oxygen (e.g., -S-, -NH-) | Changes in bond angles and flexibility, influencing conformational preferences. |
Further empirical studies are required to elucidate the specific SAR for this class of compounds.
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Pathways
While the Williamson ether synthesis and the Mitsunobu reaction are established methods for preparing 2-[(3-Methylbenzyl)oxy]benzaldehyde, future research is focused on developing more efficient and novel synthetic routes. The goal is to overcome limitations of traditional methods, such as harsh reaction conditions or the need for costly reagents.
Emerging strategies include the development of tandem or one-pot reactions , which combine multiple synthetic steps without isolating intermediates. This approach saves time, resources, and reduces waste. liberty.eduacs.org For instance, a one-pot procedure could involve the in-situ generation of the phenoxide from 2-hydroxybenzaldehyde followed by a cross-coupling reaction, streamlining the synthesis process significantly. acs.org
Another promising area is reductive etherification , which can form ethers from aldehydes and alcohols. organic-chemistry.org This method could potentially synthesize the target compound from 2-hydroxybenzaldehyde and 3-methylbenzyl alcohol under milder conditions, catalyzed by transition metals like ruthenium or iron. organic-chemistry.org Furthermore, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times for ether synthesis, transforming processes that took hours into minutes and potentially increasing yields. wikipedia.org The application of continuous flow chemistry also presents a scalable and highly controllable alternative to traditional batch processing for synthesizing ethers and aldehydes. acs.org
| Synthetic Approach | Potential Advantage for this compound Synthesis | Key Features |
| Tandem/One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. liberty.edu | Multiple reaction steps in a single vessel. liberty.eduacs.org |
| Reductive Etherification | Milder reaction conditions, alternative pathway to Williamson synthesis. organic-chemistry.org | Direct coupling of an aldehyde and an alcohol. organic-chemistry.org |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for higher yields. wikipedia.org | Use of microwave irradiation to heat the reaction. wikipedia.orgyoutube.com |
| Flow Chemistry | High scalability, precise control over reaction parameters, improved safety. acs.orgrsc.org | Continuous reaction in a tube or microreactor. rsc.org |
Development of Sustainable and Green Synthesis Protocols
In line with the growing emphasis on environmental responsibility in chemical manufacturing, a significant future direction is the development of green synthesis protocols for this compound. nih.govinnoget.com This involves employing strategies that reduce waste, use less toxic substances, and lower energy consumption.
One key area is the use of biocatalysis , which employs enzymes to carry out chemical transformations. Aldehyde dehydrogenases, for example, have been explored for the selective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions, using air as the oxidant. Developing an enzymatic equivalent for the etherification step could provide a highly selective and environmentally benign synthetic route.
The exploration of photo-organocatalysis offers another green alternative. This method uses light, often from simple household lamps, and an organic catalyst to drive reactions, avoiding the need for metal catalysts or harsh reagents. rsc.org Research into light-induced autoxidation of aldehydes also points towards sustainable pathways that use sunlight and oxygen. eurekalert.org The use of greener solvents and reagents, such as replacing traditional organic solvents with water or using benign oxidants like molecular oxygen, is a central theme in this research. nih.govinnoget.com These sustainable approaches aim to make the production of this compound and its derivatives more economically viable and ecologically sound. innoget.com
Computational Design and Virtual Screening for New Applications and Analog Generation
Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful methods to accelerate discovery. For this compound, these tools can guide the synthesis of novel analogs and identify new potential applications.
Furthermore, machine learning (ML) and artificial intelligence are being used to predict reaction outcomes and optimize reaction conditions. nih.govnih.govbeilstein-journals.org By training models on large datasets of chemical reactions, ML algorithms can suggest the optimal temperature, solvent, and catalyst for synthesizing this compound, thereby maximizing yield and minimizing experimentation. saiwa.ai
Virtual screening and molecular docking are other powerful computational techniques. mdpi.comresearchgate.net These methods can be used to screen large databases of biological targets to identify potential new applications for this compound, for instance, as an inhibitor for a specific enzyme. researchgate.netnih.gov They also enable the in silico design of new analogs by modifying the parent structure and predicting how these changes will affect binding affinity and biological activity, thus prioritizing the synthesis of the most promising candidates. mdpi.com
| Computational Tool | Application for this compound | Potential Outcome |
| Retrosynthesis Software (e.g., SYNTHIA™, SynRoute) | Designing novel and efficient synthetic pathways. digitalchemistry.ainih.gov | Discovery of more economical or sustainable production routes. synthiaonline.com |
| Machine Learning | Optimization of reaction conditions (temperature, catalyst, etc.). beilstein-journals.orgsaiwa.ai | Higher yields, reduced development time, and fewer experiments. nih.gov |
| Virtual Screening & Molecular Docking | Identifying potential biological targets; designing novel analogs. mdpi.comresearchgate.net | Discovery of new therapeutic applications; generation of derivatives with enhanced activity. |
Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring
To improve the control, efficiency, and safety of synthesizing this compound, future research will increasingly integrate advanced analytical techniques for real-time monitoring. This approach is a core component of Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies to build quality into manufacturing processes by design (Quality by Design, QbD). mt.comwikipedia.orglongdom.org
PAT utilizes in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) in real time. news-medical.nethamiltoncompany.com For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed. nih.govrsc.org By inserting a probe directly into the reaction vessel, chemists can continuously track the concentration of reactants (e.g., 2-hydroxybenzaldehyde) and products, providing a detailed kinetic profile of the reaction as it happens. rsc.orgyoutube.com
This real-time data allows for precise control over the reaction, enabling adjustments to be made to maintain optimal conditions, ensure the reaction goes to completion, and identify the formation of any impurities. nih.govrsc.org The integration of these analytical tools is particularly powerful when combined with flow chemistry platforms, where the enhanced control over the process can lead to higher consistency, yield, and purity of the final product. rsc.org Ultimately, PAT facilitates a deeper understanding of the reaction mechanism and provides a robust foundation for process optimization and scale-up. mt.comlongdom.org
Q & A
Q. Advanced
- Schiff base synthesis : React with primary amines (e.g., aniline) under reflux in ethanol, monitored by TLC. Products like bis-Schiff bases require characterization via IR (C=N stretch ~1600 cm⁻¹) and mass spectrometry (e.g., ESI/MS m/z 297.2 [M]+ for analogs) .
- Challenges : Isomerism in derivatives may complicate NMR interpretation; use NOESY or HSQC to resolve spatial correlations .
What role does this compound play in enzyme inhibition studies?
Advanced
This scaffold inhibits lipid peroxidation enzymes like 15-lipoxygenase-1 (15-LOX-1). Structure-activity relationship (SAR) studies show that the benzyl oxy group enhances hydrophobic interactions with the enzyme's active site. Competitive inhibition assays (IC₅₀ determination via UV-Vis monitoring of linoleic acid oxidation) validate potency .
How can computational methods predict physicochemical properties of this compound?
Q. Advanced
- ACD/Labs Percepta : Predict logP (~2.8), polar surface area (~30 Ų), and solubility in DMSO/water .
- Molecular docking : Simulate binding to targets like 15-LOX-1 (PDB ID: 1LOX) using AutoDock Vina to estimate binding affinities (ΔG values) .
Which analytical techniques are critical for quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
